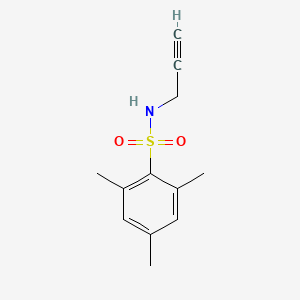

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound that is part of a broader class of organic molecules featuring a prop-2-ynyl group attached to a sulfonyl amine. This type of structure is significant in organic synthesis and medicinal chemistry due to its potential to undergo various chemical reactions, leading to the formation of complex and biologically active molecules.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the use of sulfonamides or carbamates that react with alkynyl precursors. For instance, sulfonamides have been shown to regioselectively attack 2-propynyl-allyl hybrid cations, leading to the formation of conjugated aminohexynoates and subsequently to pyrrole frameworks in a one-pot reaction . Additionally, prop-2-ynylsulfonium salts have been utilized in a sequential annulation process with sulfonyl-protected o-amino aromatic aldimines to create hexahydropyrrolo[3,2-b]indoles, demonstrating the versatility of prop-2-ynyl groups in complex ring-forming reactions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triple bond within the prop-2-ynyl moiety, which is highly reactive and can participate in various chemical transformations. The sulfonyl group attached to the amine provides a good leaving group for nucleophilic substitutions and can also act as an electron-withdrawing group, influencing the reactivity of the molecule .

Chemical Reactions Analysis

Chemical reactions involving prop-2-ynyl groups are diverse. For example, the conjugate addition of prop-2-ynylic alcohols to phenylsulfonylpropenes has been reported, leading to the synthesis of halogenoallyl sulfones, which can further undergo radical-induced cyclization . Moreover, the enantioselective cycloaddition of cyclic N-sulfonylimines with ynones, which could include prop-2-ynyl groups, has been used to synthesize sulfamidate-fused piperidin-4-ones, showcasing the utility of these groups in asymmetric synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of related compounds can be inferred. Typically, the presence of a prop-2-ynyl group would contribute to increased reactivity due to the triple bond, and the sulfonyl group would enhance the solubility in polar solvents due to its polar nature. The steric hindrance provided by the trimethylphenyl group could affect the reactivity and selectivity of the compound in chemical reactions .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitumour Applications

Sulfonamides, due to their significant biological properties, have seen extensive application in antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. Their simple synthesis offers a diversity of derivatives, highlighting the sulfonamide group's importance in medicinal chemistry for drug development (Azevedo-Barbosa et al., 2020).

Catalytic Applications in Organic Synthesis

Palladium catalysts for C-N and C-O bond formation in the synthesis of complex molecules indicate the crucial role of sulfur-containing compounds in catalysis. These advancements underline the importance of such functionalities in developing new synthetic methodologies and medicinal chemistry (Muci & Buchwald, 2002).

Environmental and Food Analysis

Sulfonamides have been utilized in analytical assays, such as immunoassays for environmental and food analysis, demonstrating the versatility of sulfonamide derivatives in various research applications beyond their traditional antibacterial uses (Fránek & Hruška, 2018).

Organic Synthesis

N-halo reagents, including those involving sulfonamides, play a significant role in organic synthesis, showcasing their utility in a wide range of functional group transformations. This underscores the broad applicability of sulfonamide derivatives in chemical synthesis (Kolvari et al., 2007).

Medicinal Significance

Sulfur-containing motifs, especially sulfonyl or sulfonamide analogues, exhibit a variety of pharmacological properties. Over 150 FDA-approved sulfur-based drugs highlight the structural diversity and therapeutic potential of these compounds in treating various diseases (Zhao et al., 2018).

Wirkmechanismus

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine: Mechanism of Action

- The primary targets of this compound are not explicitly mentioned in the available literature . However, it’s known that this compound is involved in reactions with sulfonyl-protected β-amino ketones .

- This compound interacts with its targets through a novel divergent domino annulation reaction with sulfonyl-protected β-amino ketones . This reaction affords various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles .

- The biochemical pathways affected by this compound are not explicitly mentioned in the available literature . However, the compound is known to participate in the synthesis of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles .

- Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) and bioavailability of this compound is not readily available in the current literature .

- The molecular and cellular effects of this compound’s action are not explicitly mentioned in the available literature . However, it’s known that the compound can enable efficient access to tetrahydroquinoxalines .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-prop-2-ynylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h1,7-8,13H,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVLJWMXLGKKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC#C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)